Ceftobiprole Demonstrates Superior MRSA Susceptibility Rates Compared to Ceftaroline in Large-Scale U.S. Surveillance (2016–2022)
In a comprehensive U.S. surveillance study of 19,764 S. aureus clinical isolates collected from 37 medical centers (2016–2022), ceftobiprole demonstrated significantly higher susceptibility rates against MRSA compared to ceftaroline. Among 8,184 MRSA isolates tested, ceftobiprole susceptibility was 99.3% (MIC50/90 of 1/2 mg/L), while ceftaroline susceptibility was 94.7% (MIC50/90 of 0.5/1 mg/L). Furthermore, ceftobiprole retained activity against 87.3% (378/433) of ceftaroline-nonsusceptible isolates (MIC50/90 of 2/4 mg/L) [1].
| Evidence Dimension | Susceptibility rate among MRSA clinical isolates |
|---|---|
| Target Compound Data | 99.3% susceptible (n=8,184); MIC50/90: 1/2 mg/L |
| Comparator Or Baseline | Ceftaroline: 94.7% susceptible (n=8,184); MIC50/90: 0.5/1 mg/L |
| Quantified Difference | Absolute difference of +4.6 percentage points; ceftobiprole active against 87.3% of ceftaroline-nonsusceptible isolates |
| Conditions | Broth microdilution per CLSI standards; 19,764 S. aureus isolates from 37 U.S. medical centers, 2016–2022 |
Why This Matters
For procurement decisions, the 4.6% absolute difference in susceptibility and retained activity against 87.3% of ceftaroline-nonsusceptible isolates directly impacts empirical therapy selection and formulary coverage confidence in institutions with documented ceftaroline resistance.
- [1] Sader HS, Mendes RE, Streit JM, Carvalhaes CG, Castanheira M. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022. Antimicrob Agents Chemother. 2025;69(2):e01402-24. PMID: 39878507. View Source
